

A Technical Guide to 2,2-Dimethyl-3-oxopentanal: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299

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Abstract

This technical guide provides a comprehensive overview of **2,2-Dimethyl-3-oxopentanal**, a synthetic dicarbonyl compound with significant potential in organic synthesis and materials science. As a molecule not found in nature, its utility is entirely derived from its tailored chemical synthesis and the subsequent reactivity of its constituent aldehyde and ketone functional groups. This document details its plausible synthetic origins from industrial feedstocks, explores its rich chemical reactivity with a focus on intramolecular reactions and heterocyclic synthesis, and outlines modern analytical techniques for its characterization and quantification. The guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are interested in leveraging the unique properties of 1,4-dicarbonyl compounds.

Introduction: A Profile of a Synthetic Building Block

2,2-Dimethyl-3-oxopentanal, with the chemical formula $C_7H_{12}O_2$, is a dicarbonyl compound featuring a ketone and an aldehyde functional group in a 1,4-relationship. Its structure is characterized by a pentanal backbone with two methyl groups at the C2 position and a ketone at the C3 position. The absence of this molecule in natural biological systems categorizes it as a xenobiotic and a product of chemical synthesis.

The strategic placement of the two carbonyl groups, separated by a quaternary carbon, imparts unique reactivity to the molecule. The aldehyde group is a potent electrophile and can participate in a variety of nucleophilic addition reactions. The ketone group, also electrophilic, and the presence of enolizable α -hydrogens on the ethyl side of the ketone, set the stage for a range of condensation reactions. This bifunctionality makes **2,2-Dimethyl-3-oxopentanal** a valuable intermediate for the synthesis of more complex molecular architectures, particularly cyclic and heterocyclic systems.

Synthesis and Industrial Production

While specific, publicly detailed industrial synthesis protocols for **2,2-Dimethyl-3-oxopentanal** are not readily available, its formation is reported to occur during the oxidation of isobutene[1]. This suggests a synthetic strategy rooted in the controlled oxidation of petrochemical feedstocks. A plausible industrial-scale synthesis would likely involve the catalytic oxidation of isobutene or related C4 streams, potentially through a Wacker-type process or a related palladium-catalyzed oxidation, followed by hydration and further oxidation steps.

Another potential route, analogous to the production of methyl ethyl ketone peroxide, involves the reaction of a suitable alkene precursor with an oxidizing agent in the presence of an acid catalyst[2][3][4][5][6]. The reaction conditions, including temperature, pressure, and catalyst choice, would be critical in controlling the selectivity towards the desired 1,4-dicarbonyl product and minimizing over-oxidation or side reactions.

Caption: Plausible synthetic workflow for **2,2-Dimethyl-3-oxopentanal**.

Chemical and Physical Properties

The key physicochemical properties of **2,2-Dimethyl-3-oxopentanal** are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Source
CAS Number	106921-60-2	[7]
Molecular Formula	C ₇ H ₁₂ O ₂	[7]
Molecular Weight	128.17 g/mol	[7]
Boiling Point	165.4 °C	[1]
Appearance	Colorless to pale yellow liquid	[1]
SMILES	<chem>CCC(=O)C(C)(C)C=O</chem>	[7]
InChIKey	PVYBKZHBCCMBPS- UHFFFAOYSA-N	[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2,2-Dimethyl-3-oxopentanal** stems from the presence of two distinct carbonyl functionalities. This allows for a rich and diverse range of chemical transformations.

Intramolecular Aldol Condensation

As a 1,4-dicarbonyl compound, **2,2-Dimethyl-3-oxopentanal** is a prime candidate for intramolecular aldol condensation. Under basic conditions, the enolizable α -hydrogens on the C4 carbon (of the ethyl group) can be abstracted to form an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the aldehyde carbonyl, leading to the formation of a five-membered ring. Subsequent dehydration would yield a substituted cyclopentenone. The formation of a five- or six-membered ring is generally favored in intramolecular aldol reactions due to their thermodynamic stability[8][9][10][11][12].

Caption: General mechanism of intramolecular aldol condensation.

Synthesis of Heterocycles

1,4-Dicarbonyl compounds are well-established precursors for the synthesis of various five- and six-membered heterocyclic systems. **2,2-Dimethyl-3-oxopentanal** can be expected to undergo these classical transformations.

- Paal-Knorr Synthesis: Reaction with ammonia or primary amines under acidic conditions would lead to the formation of substituted pyrroles[1][13][14][15][16]. Similarly, reaction with dehydrating agents like P₂O₅ or Lawesson's reagent would yield furans and thiophenes, respectively.
- Pyridazine Synthesis: Condensation with hydrazine (N₂H₄) would result in the formation of a dihydropyridazine, which can be subsequently oxidized to the corresponding pyridazine[17][18].

Caption: Heterocyclic synthesis from 1,4-dicarbonyl compounds.

Coordination Chemistry

The dicarbonyl motif in **2,2-Dimethyl-3-oxopentanal** suggests its potential to act as a bidentate ligand in coordination chemistry, similar to the well-studied β -diketones[19][20][21][22][23]. The oxygen atoms of the carbonyl groups can coordinate to a metal center, forming a stable chelate ring. The resulting metal complexes could have interesting catalytic or material properties. Further research is needed to explore the coordination chemistry of this specific ligand and characterize the properties of its metal complexes.

Analytical Methodologies

The accurate quantification and characterization of **2,2-Dimethyl-3-oxopentanal** require robust analytical methods. Due to its reactive nature, derivatization is often a necessary step to enhance stability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbonyl compounds. A common approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl groups to form stable, UV-active hydrazones[24][25][26][27][28].

Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization

- Sample Preparation: A known volume of the sample is reacted with an acidic solution of DNPH in acetonitrile. The reaction is typically allowed to proceed for a set time (e.g., 1-2 hours) at a controlled temperature.

- **Extraction:** The resulting DNPH-hydrazone derivatives are extracted from the aqueous matrix using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
- **Chromatographic Separation:** The extracted derivatives are separated on a C18 reversed-phase HPLC column using a gradient elution with a mobile phase consisting of acetonitrile and water.
- **Detection:** The separated derivatives are detected by a UV detector at a wavelength of approximately 360 nm.
- **Quantification:** Quantification is achieved by comparing the peak areas of the sample to those of a calibration curve prepared from standards of the **2,2-Dimethyl-3-oxopentanal**-DNPH derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds. For dicarbonyl compounds, derivatization is often necessary to improve their volatility and thermal stability[29][30].

Experimental Protocol: GC-MS Analysis with PFBHA Derivatization

- **Derivatization:** The sample is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in a suitable buffer. This reaction converts the carbonyl groups to their corresponding oximes.
- **Extraction:** The PFBHA-oxime derivatives are extracted into an organic solvent such as hexane or dichloromethane.
- **GC-MS Analysis:** The extract is injected into a GC-MS system equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of the target analyte from other components. Mass spectrometry is used for detection and confirmation, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While an experimental spectrum for **2,2-Dimethyl-3-oxopentanal** is not readily available in the

literature, its expected ^1H and ^{13}C NMR spectra can be predicted based on its structure and data from similar compounds[7][18][25][31].

- ^1H NMR: The spectrum would be expected to show a singlet for the aldehydic proton, a quartet and a triplet for the ethyl group protons, and a singlet for the two equivalent methyl groups at the C2 position.
- ^{13}C NMR: The spectrum would show distinct signals for the aldehydic and ketonic carbonyl carbons, the quaternary C2 carbon, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons at C2.

Safety and Handling

2,2-Dimethyl-3-oxopentanal is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is listed as a flammable liquid[32]. Specific toxicity data is limited, and therefore, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[33].

Conclusion and Future Outlook

2,2-Dimethyl-3-oxopentanal is a synthetic dicarbonyl compound with significant untapped potential as a building block in organic synthesis. Its ability to undergo intramolecular aldol condensation and serve as a precursor for a variety of heterocyclic compounds makes it a valuable tool for the construction of complex molecular architectures. Further research into its synthesis, reactivity, and coordination chemistry is warranted to fully explore its applications in drug discovery, materials science, and other areas of chemical research. The development of validated, high-throughput analytical methods will be crucial for its use in regulated environments.

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